molecular formula C10H5Cl2NO2S B7883698 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B7883698
M. Wt: 274.12 g/mol
InChI Key: XUOVOGTZQNQWFV-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a thiazolidine ring fused with a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for a specific period, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors involved in microbial growth or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the thiazolidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOVOGTZQNQWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

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